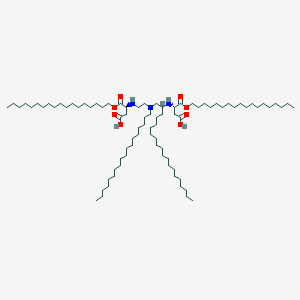
Tetraoctadecyl N,N'-(iminodiethylene)di(L-aspartate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is a complex organic compound with the molecular formula C84H165N3O8. It is known for its unique structure, which includes long hydrocarbon chains and functional groups that make it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) typically involves the esterification of L-aspartic acid with octadecyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The functional groups in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, where its long hydrocarbon chains can enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products where its unique properties are beneficial.
Mécanisme D'action
The mechanism of action of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) involves its interaction with molecular targets such as cell membranes and proteins. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its functional groups can interact with proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraoctadecyl N,N’-(iminodiethylene)di(D-aspartate)
- Tetraoctadecyl N,N’-(iminodiethylene)di(L-glutamate)
- Tetraoctadecyl N,N’-(iminodiethylene)di(D-glutamate)
Uniqueness
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is unique due to its specific combination of long hydrocarbon chains and functional groups, which confer distinct properties such as enhanced solubility, stability, and interaction with biological membranes. This makes it particularly valuable in applications where these characteristics are essential.
Propriétés
Numéro CAS |
62477-04-7 |
|---|---|
Formule moléculaire |
C84H165N3O8 |
Poids moléculaire |
1345.2 g/mol |
Nom IUPAC |
(3S)-3-[2-[2-[[(2S)-3-carboxy-1-octadecoxy-1-oxopropan-2-yl]amino]icosyl-octadecylamino]ethylamino]-4-octadecoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C84H165N3O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-78(86-80(76-82(90)91)84(93)95-74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)77-87(71-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)72-70-85-79(75-81(88)89)83(92)94-73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3/h78-80,85-86H,5-77H2,1-4H3,(H,88,89)(H,90,91)/t78?,79-,80-/m0/s1 |
Clé InChI |
KSUXQFOUILMSLR-WDCAFTAKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCC(CN(CCCCCCCCCCCCCCCCCC)CCN[C@@H](CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC)N[C@@H](CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CN(CCCCCCCCCCCCCCCCCC)CCNC(CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC)NC(CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


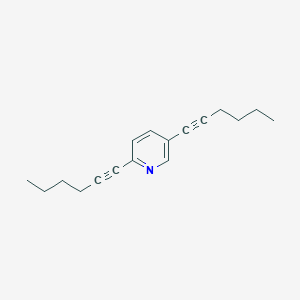
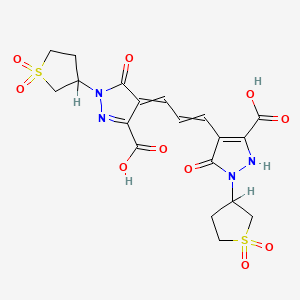
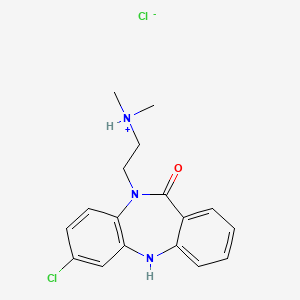
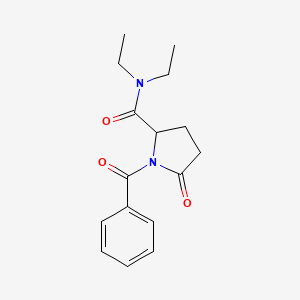
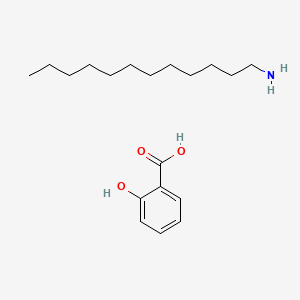

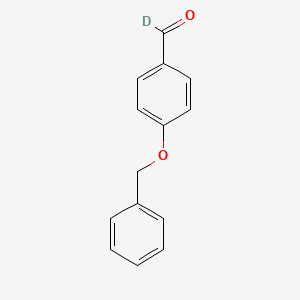
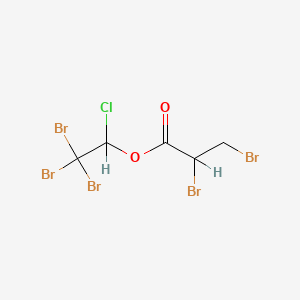
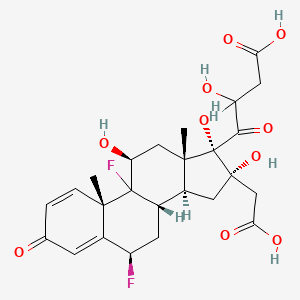
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)




